2-(4-chlorophenyl)-3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including structures similar to 2-(4-chlorophenyl)-3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone, typically involves multi-step reactions starting from basic aromatic compounds. A study by Yan et al. (2013) outlines the synthesis of similar quinazolinone derivatives through cyclization and etheration processes, yielding various compounds with methoxy and chlorophenyl groups (Yan, H., Huang, D., & Zhang, J., 2013).
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds closely related to this compound have been characterized using density functional theory (DFT) calculations and various spectroscopic techniques. Viji et al. (2020) conducted a study employing DFT (B3LYP) with 6-31G(d,p) and LanL2DZ basis set calculations to optimize the geometry and assign vibrational spectra based on the potential energy distribution of the vibrational modes (Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, V. V., 2020).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, forming new compounds with diverse biological activities. The reactivity often involves modifications at the quinazolinone core or the phenyl rings. For instance, Wu et al. (2022) synthesized a compound via ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions, demonstrating the compound's inhibitory activity on SHP2 protein better than a reference compound (Wu, Q.-m., Zheng, Z., Ye, W., Guo, Q., Liao, T., Yang, D., Zhao, C., Liao, W., Chai, H., & Zhou, Z., 2022).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies on similar compounds have employed X-ray crystallography and DFT calculations to elucidate their solid-state structures and predict their behavior in different environments. For example, Kumarasinghe et al. (2009) used single-crystal X-ray analysis to determine the structure of a quinazolinone derivative, highlighting the importance of weak C-H...A interactions in the crystal packing (Kumarasinghe, I. R., Hruby, V., & Nichol, G., 2009).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, and this is highly dependent on the specific context in which the compound is used. For example, many quinazolinone derivatives have been studied for their potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(4-methoxyphenoxy)but-2-ynyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c1-30-20-12-14-21(15-13-20)31-17-5-4-16-28-24(18-8-10-19(26)11-9-18)27-23-7-3-2-6-22(23)25(28)29/h2-3,6-15H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNNRKZGROUOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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